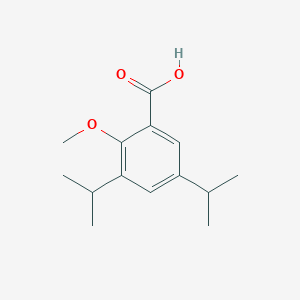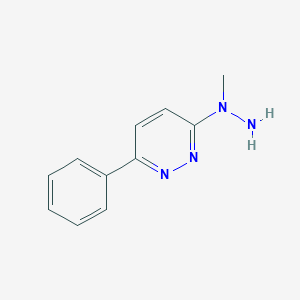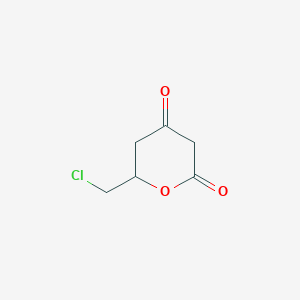
4-amino-2-methylBenzeneacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-methylBenzeneacetic acid methyl ester is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylBenzeneacetic acid methyl ester typically involves the esterification of (4-Amino-2-methyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-Amino-2-methyl-phenyl)-acetic acid+MethanolAcid Catalyst(4-Amino-2-methyl-phenyl)-acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-methylBenzeneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-amino-2-methylBenzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-2-methylBenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Amino-2-methyl-phenyl)-acetic acid: The parent acid form of the ester.
(4-Amino-2-methyl-phenyl)-acetic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
(4-Amino-2-methyl-phenyl)-acetic acid propyl ester: An ester with a propyl group.
Uniqueness
4-amino-2-methylBenzeneacetic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2-(4-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
Clave InChI |
ILCPOUOTAUBTMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4(3h)-Quinazolinone,2-[6-[(1-cyclobutyl-4-piperidinyl)oxy]-3-pyridinyl]-8-methoxy-3-methyl-](/img/structure/B8546964.png)





![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarbothioamide](/img/structure/B8547008.png)




![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)


